molecular formula C23H26N6O3 B2832277 Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate CAS No. 898617-13-5

Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate

Numéro de catalogue: B2832277
Numéro CAS: 898617-13-5
Poids moléculaire: 434.5
Clé InChI: RVHJVYPCCRQFSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate is a 1,3,5-triazine derivative characterized by three key substituents:

  • Position 6: A morpholino group, which enhances solubility and bioavailability due to its polar nature .
  • Position 2: An ethyl benzoate moiety linked via an amino group, influencing lipophilicity and metabolic stability .

This compound’s structural framework aligns with triazine-based molecules studied for diverse applications, including kinase inhibition and ion channel modulation .

Propriétés

IUPAC Name

ethyl 4-[[4-(3-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-3-32-20(30)17-7-9-18(10-8-17)24-21-26-22(25-19-6-4-5-16(2)15-19)28-23(27-21)29-11-13-31-14-12-29/h4-10,15H,3,11-14H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHJVYPCCRQFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazine-2-amine under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mécanisme D'action

The mechanism of action of Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Morpholino Substituents

2.1.1 Ethyl 4-(((4-(2-aminopyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)amino)methyl)benzoate (Compound 12, )
  • Substituents: Position 4: 2-Aminopyrimidin-5-yl (hydrogen-bond donor/acceptor). Position 6: Morpholino.
  • Key Differences: The aminopyrimidine group in Compound 12 may enhance target binding via hydrogen bonding compared to the 3-methylphenyl group in the target compound. The methylene linker in Compound 12’s benzoate group reduces conformational flexibility versus the direct amino linkage in the target .
2.1.2 Methyl 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (Compound 21, )
  • Substituents: Positions 4 and 6: Morpholino groups. Position 2: Ureido-linked phenyl and methyl benzoate.
  • Key Differences: Dual morpholino groups increase polarity (LogP ~1.5) but may introduce steric hindrance. The ureido linker enables extended hydrogen-bond networks compared to the target’s amino linker .

Ethyl Benzoate Derivatives

2.2.1 Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232, )
  • Substituents: Pyridazine ring linked via phenethylamino to ethyl benzoate.
  • Phenethylamino linker increases molecular weight (~450 Da) and lipophilicity (LogP ~3.8) .
2.2.2 Ethyl 4-{[4-(Methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate ()
  • Substituents: Position 4: Methylamino. Position 6: Methylthio.
  • Key Differences: Methylthio group introduces sulfur-mediated hydrophobic interactions. Lower solubility (LogP ~4.2) compared to the target’s morpholino group .
2.3.1 N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound H, )
  • Substituents : Benzyloxy-piperidinyl and acetamide.
  • Key Differences :
    • The benzyloxy group enhances membrane permeability (LogP ~4.0) but reduces aqueous solubility.
    • Demonstrated sodium channel inhibition, suggesting triazine derivatives’ versatility in ion channel targeting .
2.3.2 Triflusulfuron Methyl Ester ()
  • Substituents: Dimethylamino, trifluoroethoxy, and sulfonylurea.
  • Key Differences: Sulfonylurea moiety enables herbicidal activity via acetolactate synthase inhibition.

Comparative Data Table

Compound Name Core Structure Substituents (Positions 2,4,6) Molecular Weight LogP (Estimated) Biological Activity Reference
Target Compound 1,3,5-Triazine 2: Ethyl benzoate; 4: 3-MePhNH; 6: Morpholino ~500 3.5 Hypothetical kinase inhibition
Compound 12 () 1,3,5-Triazine 2: Ethyl benzoate; 4: 2-Aminopyrimidin-5-yl; 6: Morpholino ~550 2.8 PI3K inhibition (IC50 ~50 nM)
Compound H () 1,3,5-Triazine 2: Acetamide; 4: Benzyloxy-piperidinyl ~450 4.0 Sodium channel inhibition
Ethyl 4-{[4-(Methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate 1,3,5-Triazine 2: Ethyl benzoate; 4: MeNH; 6: MeS ~320 4.2 N/A

Key Research Findings

Morpholino Group Impact: Morpholino-substituted triazines (e.g., Compound 12, ) exhibit improved solubility and kinase-binding affinity compared to non-polar analogues .

Linker Flexibility: Amino linkers (target compound) favor direct target engagement, while ureido (Compound 21, ) or phenethylamino (I-6232, ) linkers modulate spatial orientation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.